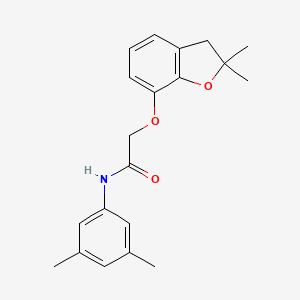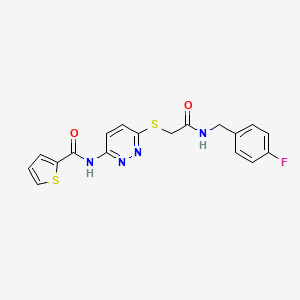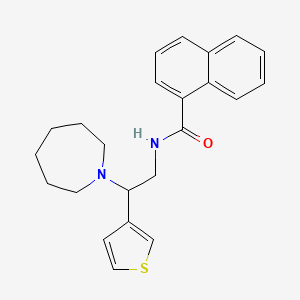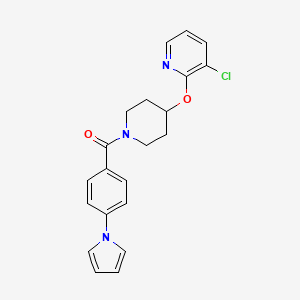![molecular formula C20H13Cl2F3N6O2 B2600913 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 893932-61-1](/img/structure/B2600913.png)
2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound’s structure suggests it might exhibit aromaticity due to the presence of the triazolo[4,5-d]pyrimidine ring. The chlorine and trifluoromethyl groups might also influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing chlorine and trifluoromethyl groups, as well as the electron-donating methyl group. These groups could direct and influence various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact structure, purity, and the conditions under which it’s stored. These properties could include its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Molecular Design and Synthesis
Compounds with structures similar to the mentioned chemical have been investigated for their potential as antiasthma agents, highlighting the importance of such molecules in medicinal chemistry. For instance, triazolopyrimidines have shown mediator release inhibitory activity, indicating their potential application in treating asthma and possibly other inflammatory diseases (Medwid et al., 1990).
Pharmacological Research
The development of selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) is a significant application of pyrazolopyrimidineacetamides. Such compounds, including DPA-714, a close relative to the mentioned chemical structure, demonstrate the role of these molecules in neuroimaging and the study of neuroinflammation and neurological disorders (Dollé et al., 2008).
Antitumor Activity
Another critical area of research involves the investigation of triazolopyrimidines for their antitumor activities. Compounds such as TTI-237, from the triazolo[1,5-a]pyrimidine class, have shown unique microtubule-active properties, distinguishing them from other microtubule-targeting agents and demonstrating their potential in cancer therapy (Beyer et al., 2008).
Antibacterial and Antimicrobial Research
The synthesis and study of novel pyrimidine derivatives incorporating the triazolopyrimidine ring system have also been explored for their antibacterial activities. Such research underscores the utility of these compounds in developing new antibacterial agents, potentially offering new treatments for resistant bacterial infections (Lahmidi et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N6O2/c1-10-2-4-12(7-14(10)22)31-18-17(28-29-31)19(33)30(9-26-18)8-16(32)27-15-6-11(20(23,24)25)3-5-13(15)21/h2-7,9H,8H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCCGECTQKCJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

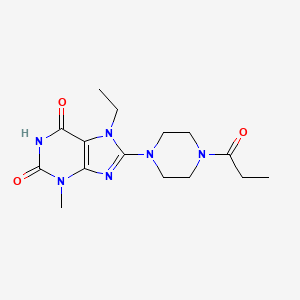
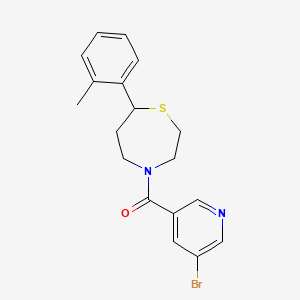
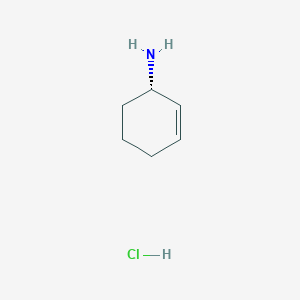
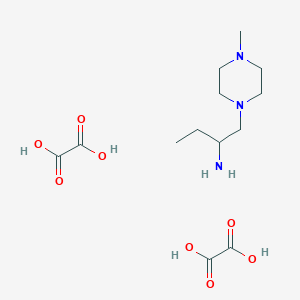
![2,4,6-trimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2600839.png)
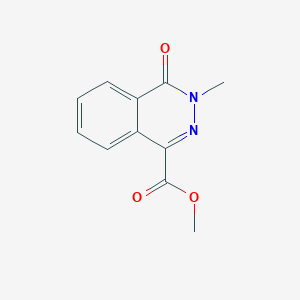

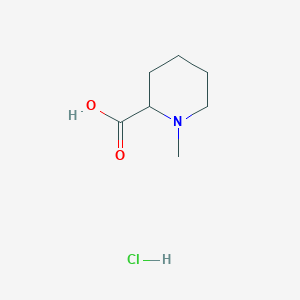
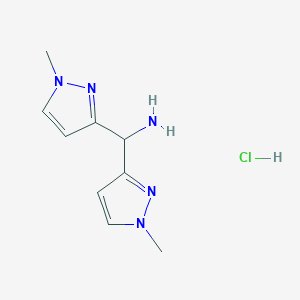
![2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600845.png)
